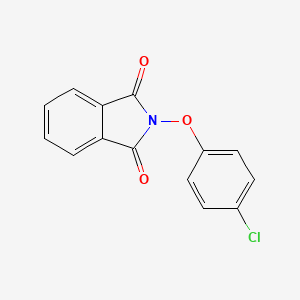

2-(4-Chlorophenoxy)isoindoline-1,3-dione

Description

Properties

Molecular Formula |

C14H8ClNO3 |

|---|---|

Molecular Weight |

273.67 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |

InChI Key |

YUZOGNQSVZOYJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Derivatization of Isoindoline 1,3 Dione with Chlorophenoxy Moieties

Foundational Synthetic Pathways for Isoindoline-1,3-dione Core Synthesis

Understanding the synthesis of the core isoindoline-1,3-dione structure is essential before approaching more complex derivatives.

The most traditional and widely used method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine. sphinxsai.com This reaction typically involves heating the two reactants, often in a solvent that facilitates the removal of the water byproduct. nih.gov

The reaction proceeds via the initial formation of a phthalamic acid intermediate, which then undergoes cyclization through dehydration to form the stable five-membered imide ring. sphinxsai.com Various solvents and catalysts have been employed to optimize this process. Glacial acetic acid is frequently used as both a solvent and a catalyst, promoting the reaction under reflux conditions. nih.govacgpubs.org Other solvents such as toluene are also effective, particularly for azeotropic removal of water. The reaction can be carried out by refluxing the reactants for several hours to achieve high yields. google.com

| Amine Reactant | Solvent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Glycine | Glacial Acetic Acid | K₂CO₃ | Reflux, 8 h | 97% | acgpubs.org |

| Various Primary Amines | Acetic Acid | None (Solvent acts as catalyst) | Reflux, 4 h | Good | nih.gov |

| Ethanolamine | Toluene | None | Reflux, 36 h | High | google.com |

| Aromatic Amines | Ethanol | Phthalimide (B116566) N-sulfonic acid | 80 °C | High |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for generating molecular complexity. MCRs are advantageous due to their operational simplicity, shorter reaction times, and high atom economy. While the direct synthesis of the core phthalimide structure is typically a two-component reaction, MCRs have been developed to create more complex, functionalized isoindoline-1,3-dione derivatives in a one-pot fashion. These strategies often involve the in situ generation of one of the reactive species that subsequently participates in the cyclization with a phthalic anhydride derivative.

Directed Synthesis of 2-(4-Chlorophenoxy)isoindoline-1,3-dione and Analogues

The synthesis of this compound requires the formation of a specific N-O-Aryl bond. This can be achieved through two primary strategic approaches: direct condensation with a pre-functionalized amine or post-modification of the N-hydroxyphthalimide scaffold.

Condensation with O-(4-chlorophenyl)hydroxylamine: Following the logic of the conventional pathway (Section 2.1.1), the most direct route to the target molecule is the condensation of phthalic anhydride with O-(4-chlorophenyl)hydroxylamine. This reaction would mirror the synthesis of N-hydroxyphthalimide from hydroxylamine, where the nucleophilic amine group of the hydroxylamine derivative attacks the anhydride. acs.org The reaction would proceed through a phthalamic acid intermediate before cyclizing to form the desired N-aryloxy imide product. This method benefits from simplicity and directness, assuming the stability and availability of the hydroxylamine precursor.

Arylation of N-Hydroxyphthalimide: An alternative and powerful strategy involves the formation of the N-O-Aryl bond via a cross-coupling reaction, starting from the readily available N-hydroxyphthalimide (NHPI). This approach is particularly useful for creating a library of analogues with diverse aryloxy moieties. One modern method involves a copper-catalyzed cross-coupling of N-hydroxyphthalimide with an aryl boronic acid. researchgate.net For the target molecule, this would involve reacting NHPI with (4-chlorophenyl)boronic acid in the presence of a copper(II) acetate catalyst and pyridine. researchgate.net Other transition-metal-catalyzed methods have also been explored for the arylation of N-hydroxyphthalimide and related compounds, providing a versatile toolkit for synthesizing N-aryloxy derivatives. nih.gov

Chemoselectivity: In the condensation reaction involving O-(4-chlorophenyl)hydroxylamine, the nitrogen atom is significantly more nucleophilic than the oxygen of the chlorophenoxy group, ensuring that the reaction occurs selectively at the amine to form the desired imide linkage without competing O-acylation. In cross-coupling strategies starting from N-hydroxyphthalimide, the reaction conditions are optimized for selective O-arylation of the N-OH group.

Regioselectivity: When using symmetrically substituted phthalic anhydride, as in the synthesis of the title compound, regioselectivity is not a concern. However, when synthesizing analogues from unsymmetrically substituted phthalic anhydrides (e.g., 4-methylphthalic anhydride or 4-nitrophthalic anhydride), the incoming amine can attack one of two non-equivalent carbonyl carbons. This can lead to the formation of two distinct regioisomeric phthalamic acid intermediates, which upon cyclization, yield a mixture of two final products. The selectivity of this initial attack is often governed by steric and electronic factors, with the amine preferentially adding to the less sterically hindered or more electrophilic carbonyl group. Careful control of reaction conditions or subsequent separation of isomers is necessary in such cases.

Green Chemistry Approaches and Sustainable Synthesis Development for Isoindoline-1,3-dione Derivatives

In line with the principles of sustainable chemistry, significant efforts have been made to develop more environmentally benign methods for the synthesis of isoindoline-1,3-dione derivatives. These approaches aim to reduce solvent waste, minimize energy consumption, and utilize non-toxic, renewable materials.

Solvent-Free and Microwave-Assisted Synthesis: One effective green approach is the use of solvent-free, or "neat," reaction conditions. This involves heating a mixture of the neat reactants, often leading to faster reactions and simpler product isolation with high purity. researchgate.net For example, the reaction between phthalic anhydride and an amine can be carried out by simply heating the mixture to its melting point for a few minutes.

Microwave irradiation has emerged as a powerful tool to accelerate these reactions. researchgate.net When neat reactants are subjected to microwave irradiation, the required products can be obtained more rapidly and in higher yields compared to conventional heating methods. This technology significantly reduces reaction times and energy input. researchgate.net

Use of Green Catalysts: The development of reusable and non-toxic catalysts is another cornerstone of green synthesis. Montmorillonite clays have been successfully used as reusable, non-corrosive, and inexpensive catalysts for phthalimide synthesis, offering mild reaction conditions and high yields. Natural-product-based catalysts, such as "water extract of onion peel ash" (WEOPA), have also been reported as effective green catalytic-solvent systems.

| Methodology | Conditions | Advantages | Reference |

|---|---|---|---|

| Solvent-Free (Neat) Reaction | Heating neat phthalic anhydride and amine at 150-200 °C for 15-20 min | Eliminates solvent waste, rapid reaction, simple workup | |

| Microwave Irradiation (Neat) | Irradiation of neat reactants in a microwave oven | Extremely short reaction times, high yields, solvent-free | researchgate.net |

| Clay Catalysis | Refluxing in acetic acid with Montmorillonite-KSF catalyst | Reusable catalyst, mild conditions, non-corrosive |

Advanced Spectroscopic and Crystallographic Characterization of 2 4 Chlorophenoxy Isoindoline 1,3 Dione

Vibrational Spectroscopic Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is indispensable for identifying the characteristic functional groups and probing the molecular vibrations within 2-(4-Chlorophenoxy)isoindoline-1,3-dione.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent features in the spectrum arise from the phthalimide (B116566) group. The two imide carbonyl (C=O) groups give rise to strong, distinct absorption bands due to symmetric and asymmetric stretching vibrations. Typically, for N-substituted phthalimides, the asymmetric C=O stretching band appears at a higher wavenumber (around 1770 cm⁻¹), while the symmetric stretching band is observed at a lower wavenumber (around 1700 cm⁻¹). researchgate.netacgpubs.orgresearchgate.net

The aromatic systems of both the phthalimide and the 4-chlorophenoxy rings produce characteristic bands. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. researchgate.netnih.gov Aromatic C=C ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The connection of the phenoxy group to the imide nitrogen is confirmed by the C-N stretching vibration, while the ether linkage is evidenced by C-O-C stretching bands, usually found in the 1250-1000 cm⁻¹ region. The presence of the chlorine substituent on the phenoxy ring is indicated by a C-Cl stretching vibration, which typically appears in the fingerprint region below 800 cm⁻¹.

Table 1: Expected Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Imide C=O | ~1775 | Strong |

| Symmetric Stretch | Imide C=O | ~1710 | Strong |

| Aromatic Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Ring Stretch | Aromatic C=C | 1450 - 1600 | Medium |

| Stretch | C-N | 1300 - 1380 | Medium |

| Asymmetric Stretch | C-O-C (Aryl ether) | 1200 - 1250 | Strong |

| Symmetric Stretch | C-O-C (Aryl ether) | 1000 - 1050 | Medium |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a bond. While no specific Raman spectra for this compound are readily available in the literature, the expected spectrum can be inferred.

Vibrations that are symmetric and involve a significant change in the polarizability of the electron cloud, such as the aromatic ring breathing modes of the phthalimide and chlorophenoxy moieties, are expected to be strong in the Raman spectrum. The symmetric C=O stretching vibration of the imide group should also be Raman active. In contrast, asymmetric stretches that are strong in the IR spectrum are often weak in the Raman spectrum. The C-Cl bond, being relatively polarizable, is also expected to produce a noticeable Raman signal. This complementary nature is crucial for a complete vibrational analysis, as some modes may be weak or inactive in IR but strong in Raman, and vice-versa. nih.gov

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy provides key information about the electronic transitions within the molecule, shedding light on its chromophoric systems and potential for luminescence.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions from the ground state to excited states, primarily the π→π* and n→π* transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the electronic structure of the phthalimide core, which is a strong chromophore.

Studies on related isoindoline-1,3-dione derivatives show characteristic strong absorptions in the near-ultraviolet (NUV) region. acgpubs.orgresearchgate.net These absorptions are typically attributed to π→π* transitions within the conjugated aromatic system of the phthalimide group. It is common for these compounds to exhibit multiple absorption bands, with intense peaks often observed between 210-240 nm and another set of bands around 290-320 nm. researchgate.net The n→π* transitions, originating from the lone pair of electrons on the carbonyl oxygen atoms, are generally much weaker and may be obscured by the more intense π→π* bands. The 4-chlorophenoxy substituent may cause a slight bathochromic (red) or hypsochromic (blue) shift in these transitions compared to unsubstituted N-phenylphthalimide.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Wavelength (λmax) | Type of Transition | Associated Moiety |

|---|---|---|

| ~220 - 240 nm | π→π* | Phthalimide Ring |

| ~290 - 310 nm | π→π* | Phthalimide Ring |

Note: The position and intensity of absorption maxima are solvent-dependent.

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. The phthalimide moiety is known to be a fluorophore, although its emission properties are highly sensitive to the nature of the N-substituent. While some N-substituted phthalimides are highly fluorescent, others exhibit weak or no emission due to efficient non-radiative decay pathways. researchgate.net

Specific fluorescence data, such as excitation and emission maxima, quantum yield, and fluorescence lifetime for this compound, are not extensively documented. The photophysical properties would be determined by the interplay between the locally excited (LE) states of the phthalimide and potential charge-transfer (CT) states involving the chlorophenoxy group. The presence of the halogen atom could also promote intersystem crossing to the triplet state, potentially quenching fluorescence. Therefore, without experimental data, a definitive statement on the fluorescence characteristics of this specific compound cannot be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound would present distinct signals for the aromatic protons on the phthalimide and chlorophenoxy rings. The four protons on the phthalimide ring constitute an AA'BB' spin system, which typically appears as two complex multiplets in the downfield region (approx. 7.8-8.0 ppm). The four protons on the 4-chlorophenoxy ring also form an AA'BB' system due to para-substitution, which simplifies to two doublets, integrating to two protons each. The protons ortho to the oxygen atom would be expected to resonate at a slightly different chemical shift than the protons ortho to the chlorine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signals would correspond to the two equivalent imide carbonyl carbons. The aromatic region would contain signals for the six unique carbons of the two aromatic rings. The carbon atoms directly attached to electronegative atoms (N, O, Cl) would have characteristic chemical shifts.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.95 | m | 2H | Phthalimide H (H-4, H-7) |

| ~7.80 | m | 2H | Phthalimide H (H-5, H-6) |

| ~7.40 | d | 2H | Chlorophenoxy H (ortho to Cl) |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167.0 | Imide Carbonyl (C=O) |

| ~154.0 | C-O (Chlorophenoxy) |

| ~135.0 | C-4, C-7 (Phthalimide) |

| ~132.0 | C-3a, C-7a (Phthalimide) |

| ~130.0 | C-Cl (Chlorophenoxy) |

| ~129.5 | CH (ortho to Cl) |

| ~124.0 | C-5, C-6 (Phthalimide) |

Note: Predicted chemical shifts are estimates based on data from similar structures and may vary.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy is a fundamental technique used to determine the structure of organic compounds by mapping the chemical environments of proton nuclei. For this compound, the spectrum would be expected to show distinct signals corresponding to the aromatic protons on the isoindoline (B1297411) and the chlorophenoxy rings.

A hypothetical data table would include:

Chemical Shift (δ) in ppm: The position of each signal, indicating the electronic environment of the protons. Protons on the phthalimide moiety would typically appear in the range of 7.8-8.0 ppm, while protons on the 4-chlorophenoxy group would be expected between 7.0-7.5 ppm.

Integration: The relative number of protons giving rise to each signal.

Multiplicity: The splitting pattern of the signal (e.g., singlet, doublet, triplet, multiplet), which provides information about neighboring protons.

Coupling Constant (J) in Hz: The distance between the peaks in a multiplet, which gives further insight into the connectivity of the atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

A representative data table would list:

Chemical Shift (δ) in ppm: Key signals would include those for the carbonyl carbons of the dione (B5365651) group (typically around 165-170 ppm), quaternary carbons, and the various CH carbons of the aromatic rings. The carbon attached to the chlorine atom would also have a characteristic chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This would show direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the chlorophenoxy group to the isoindoline-1,3-dione core through the N-O linkage.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₁₄H₈ClNO₃), the analysis would provide:

Molecular Ion Peak ([M]⁺): A signal corresponding to the intact molecule, which would confirm its molecular weight of approximately 273.68 g/mol . The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern.

Fragmentation Pattern: Analysis of the fragment ions would offer structural confirmation. Expected fragmentation pathways could include the cleavage of the N-O bond, loss of the chlorophenoxy group, or fragmentation of the isoindoline ring system.

X-ray Single-Crystal Diffraction for Definitive Three-Dimensional Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.

Determination of Crystal System and Space Group

This analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell. This information is fundamental to solving the crystal structure. While data for the title compound is unavailable, related isoindoline-1,3-dione derivatives have been reported to crystallize in systems such as monoclinic with space groups like P2₁/c.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the structure is solved, a detailed geometric analysis is possible. A data table would typically present:

Bond Lengths (Å): Precise measurements of the distances between bonded atoms (e.g., C=O, C-N, C-Cl, N-O).

Bond Angles (°): The angles formed between three connected atoms, defining the local geometry.

Dihedral Angles (°): These angles describe the conformation of the molecule, for instance, the twist between the plane of the isoindoline ring system and the plane of the chlorophenoxy ring.

Without access to published experimental data for this compound, a detailed and accurate article as requested cannot be generated. The scientific community relies on peer-reviewed, published data for such characterizations, and no such records were found for this specific compound during the search.

Intermolecular Interactions and Crystal Packing Motifs of this compound

A definitive crystallographic study detailing the intermolecular interactions and crystal packing motifs of this compound is not publicly available in crystallographic databases. Therefore, a detailed analysis based on specific experimental data for this compound cannot be provided.

However, based on the molecular structure of this compound and known crystal structures of related isoindoline-1,3-dione derivatives, several types of intermolecular interactions can be anticipated to play a significant role in its crystal packing. These likely include:

C—H···O Hydrogen Bonds: The hydrogen atoms on the aromatic rings can act as hydrogen bond donors, forming weak hydrogen bonds with the carbonyl oxygen atoms of the isoindoline-1,3-dione moiety. This type of interaction is common in the crystal structures of phthalimide derivatives.

C—H···Cl Hydrogen Bonds: The hydrogen atoms of the isoindoline ring system could potentially form weak hydrogen bonds with the chlorine atom of the chlorophenoxy group.

π-π Stacking Interactions: The planar aromatic rings of the isoindoline and chlorophenoxy moieties are expected to engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a significant cohesive force in the crystal packing of many aromatic compounds.

Halogen Bonding: The chlorine atom on the phenoxy ring could potentially act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the carbonyl oxygen atoms.

A comprehensive understanding of the solid-state architecture of this compound awaits a dedicated single-crystal X-ray diffraction study. Such an investigation would provide the precise geometric parameters of the intermolecular interactions and reveal the specific packing motifs that govern its crystalline form.

Computational Chemistry and Theoretical Modeling of 2 4 Chlorophenoxy Isoindoline 1,3 Dione

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical investigations offer a microscopic view of the molecular geometry and electronic structure of 2-(4-chlorophenoxy)isoindoline-1,3-dione. These studies are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to calculate its minimum energy state. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to predict its structural parameters. nih.govamasya.edu.tr This process involves finding the coordinates on the potential energy surface where the net forces on each atom are zero, corresponding to a stable conformation. The resulting optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial configuration. The planarity of the isoindoline-1,3-dione ring system is a key feature, as it influences the molecule's interaction with biological targets. nih.gov

Conformational Landscapes and Energy Profiles

The flexibility of the ether linkage in this compound allows for the existence of multiple conformations, each with a distinct energy level. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating the dihedral angles around the flexible bonds. This exploration helps in identifying the most stable conformer (global minimum) and other low-energy conformers (local minima). researchgate.netsoton.ac.uk

The energy profile reveals the energy barriers between different conformations, providing insights into the molecule's dynamic behavior. For instance, the rotation around the C-O-N-C bonds defines the relative orientation of the chlorophenoxy and isoindoline-1,3-dione moieties. Low-energy conformations are generally more populated at thermal equilibrium and are considered to be the most representative structures of the molecule. nih.gov

Prediction and Interpretation of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering a direct comparison with experimental data and aiding in the detailed assignment of spectral features.

DFT-Based Vibrational Frequency Calculations and Assignment of Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies. mdpi.comnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the frequencies and normal modes of vibration.

For this compound, these calculations can predict the characteristic stretching frequencies of the C=O groups in the dione (B5365651) ring, the C-N stretching of the imide, the C-O-C ether linkage vibrations, and the vibrations associated with the aromatic rings, including the C-Cl stretching. cyberleninka.ru The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and basis set limitations. nih.gov A detailed assignment of each vibrational mode to specific atomic motions can be achieved through visualization of the normal modes. cyberleninka.ru

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. rsc.orgresearchgate.net This approach allows for the determination of the energies of electronic transitions from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum.

These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (HOMO) to a low-energy unoccupied molecular orbital (LUMO). The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. nih.gov Analysis of the molecular orbitals involved in the main electronic transitions can reveal the nature of these transitions, such as π→π* or n→π* transitions, and how charge is redistributed within the molecule upon electronic excitation. rsc.org

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. nih.gov Computational chemistry provides a suite of descriptors that quantify various aspects of a molecule's electronic character and its propensity to react in certain ways.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Other important reactivity descriptors that can be calculated from the electronic structure include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's electrophilic character (ω = χ² / 2η).

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies and Wavefunctions)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comresearchgate.netscispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. researchgate.netscirp.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is easily polarizable. scirp.orgnih.gov

For this compound, the HOMO is typically distributed over the electron-rich chlorophenoxy ring system, while the LUMO is primarily localized on the electron-deficient isoindoline-1,3-dione moiety. This separation of the frontier orbitals indicates the potential for intramolecular charge transfer upon electronic excitation. The specific energies of these orbitals dictate the molecule's electron-donating and accepting capabilities.

Table 1: Representative FMO Properties for Isoindoline-1,3-dione Derivatives

| Parameter | Typical Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. scirp.org |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. scirp.org |

Note: These values are representative for the class of compounds and can vary based on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-poor areas that are favorable for nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential.

In the MEP surface of this compound, the most negative potential (red) is concentrated around the carbonyl oxygen atoms of the dione group and the electronegative chlorine atom on the phenoxy ring. These sites are the most likely to act as hydrogen bond acceptors and interact with electrophiles. chemrxiv.orgrsc.org The regions of positive potential (blue) are primarily located around the hydrogen atoms of the aromatic rings, making them susceptible to nucleophilic interactions. The MEP map thus provides a clear guide to the molecule's reactive behavior and its potential noncovalent interactions. rsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding pattern, charge distribution, and intramolecular electronic interactions within a molecule. wisc.edu This method examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is crucial for molecular stability. uni-muenchen.deresearchgate.net

Key intramolecular interactions stabilizing the this compound structure include:

π → π* interactions: These occur between the filled π-orbitals of the aromatic rings and the empty π*-antibonding orbitals, indicating significant resonance stabilization.

n → π* interactions: Delocalization of lone pairs (n) from the oxygen and nitrogen atoms to the antibonding π*-orbitals of the carbonyl groups contributes significantly to the stability of the imide ring.

The magnitude of the E(2) values reveals the strength of these donor-acceptor interactions.

Table 2: Typical NBO Stabilization Energies (E(2)) for Key Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C=O) | > 20 | Lone Pair Delocalization |

| π (C=C) | π* (C=C) | 15 - 25 | π-Conjugation |

| LP (N) | π* (C=O) | > 30 | Resonance Stabilization |

Note: LP denotes a lone pair orbital. Values are illustrative and depend on the specific molecular geometry and computational level.

Global and Local Reactivity Indices (e.g., Fukui Functions, Average Local Ionization Energy)

Chemical Hardness (η): Calculated as (ELUMO - EHOMO)/2, it measures the resistance to charge transfer. scirp.org

Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. pku.edu.cnresearchgate.net A higher value of the Fukui function on a specific atom indicates a higher reactivity at that site. For this compound, the Fukui functions would likely indicate that the carbonyl carbons are susceptible to nucleophilic attack (high f+), while the oxygen and chlorine atoms are prone to electrophilic attack (high f-). researchgate.net

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. scholarsresearchlibrary.com |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. scholarsresearchlibrary.com |

Calculation of Nonlinear Optical (NLO) Properties

Organic molecules featuring extensive π-conjugated systems are often investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and telecommunications. acgpubs.orgmdpi.com The NLO response of a molecule is primarily determined by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). ajchem-a.comscholarsresearchlibrary.com Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor structures, tend to exhibit large β values. nih.gov

The structure of this compound, with its electron-donating chlorophenoxy group and electron-accepting phthalimide (B116566) moiety, suggests potential for NLO activity. Computational calculations of its hyperpolarizability can predict its efficiency as an NLO material. A large calculated β value, often compared to a standard like urea, indicates a strong NLO response. nih.gov

Table 4: Calculated NLO Properties for a Representative Molecule

| Property | Symbol | Typical Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 2 - 5 D |

| Average Polarizability | α | 150 - 250 |

Note: a.u. stands for atomic units. Values are highly dependent on the computational method.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jmpas.com It is an essential tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net Derivatives of isoindoline-1,3-dione have been studied as inhibitors for various enzymes, including acetylcholinesterase and butyrylcholinesterase. nih.gov

In a typical docking study, this compound would be docked into the active site of a biologically relevant protein. The simulation would predict the most stable binding pose and calculate a corresponding binding affinity score. Molecular dynamics simulations can further refine this by modeling the dynamic behavior of the ligand-protein complex over time, providing a more accurate estimation of binding stability. rsc.org

Binding Affinity Prediction and Mode of Interaction

The primary goals of molecular docking are to predict the binding mode and estimate the binding affinity of a ligand to its target. mdpi.com Binding affinity is typically expressed as a scoring function value (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. nih.govsciety.org

Analysis of the docked pose reveals the specific molecular interactions that stabilize the complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The carbonyl oxygens are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic rings of the molecule can engage in π-π stacking or other hydrophobic interactions with nonpolar residues. jmpas.com

Halogen Bonds: The chlorine atom may participate in halogen bonding, a specific type of noncovalent interaction.

These predicted interactions provide a structural basis for the molecule's biological activity and can guide the design of more potent analogs. nih.govmdpi.com

Table 5: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Acetylcholinesterase | -8.0 to -11.0 | Trp84, Tyr334, Phe330 | π-π Stacking, Hydrophobic |

Note: These results are hypothetical and serve to illustrate the typical output of a molecular docking study for this class of compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholinesterase |

| Butyrylcholinesterase |

Conformational Changes Upon Binding

Following a comprehensive review of available scientific literature, no specific computational or theoretical modeling studies detailing the conformational changes of this compound upon binding to a biological target could be identified. Research focusing on the dynamic alterations of this particular molecule's three-dimensional structure as it interacts with a receptor or enzyme active site is not present in the surveyed public domain.

The absence of such data precludes a detailed discussion on the specific torsional rotations or structural flexing that this compound undergoes to achieve an optimal binding pose. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Structure Activity Relationship Sar Studies of 2 4 Chlorophenoxy Isoindoline 1,3 Dione and Analogues in Biological Systems

Strategic Design of Analogues for SAR Elucidation

The rational design of analogues is fundamental to understanding how chemical structure dictates biological function. This involves creating a library of compounds where specific parts of the parent molecule, 2-(4-Chlorophenoxy)isoindoline-1,3-dione, are systematically varied.

The phenoxy portion of the molecule, particularly its substitution pattern, plays a significant role in modulating biological activity. Studies on related isoindoline-1,3-dione derivatives targeting enzymes like acetylcholinesterase (AChE) have demonstrated that the nature and position of substituents on this terminal phenyl ring are critical for potency.

For instance, in a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, modifications to the benzoyl ring significantly impacted AChE inhibitory activity. The findings indicated that electron-withdrawing groups, such as chlorine and fluorine, particularly at the meta-position, enhanced inhibitory effects. nih.gov Conversely, an electron-donating group like methoxy at the para-position also resulted in superior potency compared to the standard drug, donepezil. nih.gov This suggests that both electronic and steric factors of the substituent influence the interaction with the target enzyme. In another study, para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE. nih.gov

Table 1: Influence of Phenyl Ring Substitution on Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Analogues

| Analogue Class | Substituent on Phenyl Ring | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzoylpiperazinyl-isoindoline-1,3-diones | Chloro (Cl) | 3- (meta) | Enhanced activity | nih.gov |

| Benzoylpiperazinyl-isoindoline-1,3-diones | Fluoro (F) | 3- (meta) | Most active in series (IC₅₀ = 7.1 nM) | nih.gov |

| Benzoylpiperazinyl-isoindoline-1,3-diones | Methoxy (OCH₃) | 4- (para) | High activity (IC₅₀ = 20.3 nM) | nih.gov |

This interactive table summarizes research findings on how different chemical groups attached to the phenyl ring affect the compound's ability to inhibit the acetylcholinesterase enzyme.

The isoindoline-1,3-dione (or phthalimide) scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. mdpi.com Modifications to this core can significantly alter the compound's biological profile.

Research has shown that the lipophilicity and electronic properties of the isoindoline-1,3-dione moiety are key determinants of activity. For example, halogenation of the phthalimide (B116566) ring has been found to increase antimicrobial, antileishmanial, and anticancer activities. researchgate.netresearchgate.net Specifically, tetra-brominated derivatives were reported to be more effective than their tetra-chlorinated counterparts, highlighting the importance of the type of halogen substituent. researchgate.net This suggests that increasing the lipophilicity and possibly the electrophilicity of the core structure enhances its interaction with biological macromolecules.

Table 2: Effect of Isoindoline-1,3-dione Core Halogenation on Biological Activity

| Modification | Resulting Analogue | Observed Biological Effect | Reference |

|---|---|---|---|

| Chlorination | Tetra-chlorinated isoindoline-1,3-dione | Increased antimicrobial and anticancer activity | researchgate.net |

This interactive table shows how adding chlorine or bromine to the core structure impacts its biological effectiveness.

The ether linkage in this compound connects the two key pharmacophores. The nature, length, and flexibility of this linker are crucial for orienting the terminal moieties within a biological target's binding site. In various series of isoindoline-1,3-dione derivatives, the linker has been a primary target for modification to optimize activity.

Studies on AChE inhibitors have explored linkers of varying lengths and compositions. For example, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed that varying the alkyl chain length from three to eight methylene groups directly influenced AChE inhibitory activity, with IC₅₀ values ranging from 0.9 to 19.5 μM. nih.govsemanticscholar.org In another study, replacing a carbon atom in the linker with a nitrogen atom led to a compound with high inhibitory potency (IC₅₀ = 1.1 μM). nih.govsemanticscholar.org Furthermore, research on acetohydrazide derivatives of isoindoline-1,3-dione suggested that longer linkers were more favorable for simultaneous interactions with both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net For isoindoline-1,3-dione derivatives, QSAR models have been developed to predict their antiplasmodial and other biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

A typical QSAR study involves calculating various 2D and 3D descriptors, such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and thermodynamic properties. nih.govnih.gov A statistical method, such as Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR), is then used to build a model that links these descriptors to the observed biological activity (e.g., pIC₅₀). researchgate.netnih.gov

For a series of 1,3-dioxoisoindoline-4-aminoquinolines, a QSAR model was developed that successfully predicted their antiplasmodial activity against Plasmodium falciparum. nih.gov Such models are invaluable for predicting the potency of newly designed compounds before their synthesis, thereby guiding the drug discovery process. The contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA can visualize the regions where steric bulk, positive or negative electrostatic charges, and hydrophobic properties are favorable or unfavorable for activity, providing a clear roadmap for structural optimization. plos.orgmdpi.com

Table 3: Common Descriptors Used in QSAR Models for Biologically Active Compounds

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Describes the polarity of the molecule. |

| Steric | Molar Volume | Relates to the size and shape of the molecule. |

| Topological | Wiener Index | Represents the structural branching of the molecule. |

| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule. |

This interactive table lists common molecular properties used in QSAR models to predict the biological activity of compounds.

Molecular Recognition and Binding Mechanisms of Action

Understanding how a ligand binds to its target enzyme at an atomic level is crucial for rational drug design. Molecular docking and dynamics simulations are powerful tools used to elucidate these interactions for isoindoline-1,3-dione derivatives.

Acetylcholinesterase (AChE) has been a common target for studying the mechanism of action of isoindoline-1,3-dione analogues. The active site of AChE features a deep and narrow gorge containing two main binding sites: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) at the entrance. embopress.orgnih.gov Effective inhibitors often interact with both sites. nih.govnih.gov

Molecular docking studies have shown that the isoindoline-1,3-dione moiety itself is a noteworthy pharmacophore that interacts with the PAS of AChE. nih.gov The terminal aromatic ring (analogous to the chlorophenoxy group) and the linker are positioned to interact with residues along the gorge and within the CAS. Key interactions include:

π-π Stacking: The aromatic rings of the ligands form π-π stacking interactions with aromatic residues in the active site, such as Trp84, Trp279, and Phe330. nih.govnih.gov These interactions are critical for anchoring the inhibitor.

Hydrogen Bonding: Hydrogen bonds can form between the carbonyl oxygens of the isoindoline-1,3-dione core and amino acid residues like Tyr158. researchgate.net The linker region can also participate in hydrogen bonding; for example, the NH group of a hydrazide linker was shown to interact with Ser267. nih.gov

Hydrophobic Interactions: The ligand's nonpolar parts engage in hydrophobic interactions with various residues within the active site gorge, contributing to binding stability. researchgate.net

These detailed interaction maps allow for the precise design of new analogues with improved binding affinity and, consequently, higher inhibitory potency. researchgate.netresearchgate.net

Table 4: Key Amino Acid Interactions for Isoindoline-1,3-dione Analogues in the AChE Active Site

| Active Site Residue | Binding Site | Type of Interaction | Role in Binding | Reference |

|---|---|---|---|---|

| Trp84 | PAS | π-π Stacking | Anchors the ligand at the gorge entrance | nih.gov |

| Trp279 | CAS | π-π Stacking | Stabilizes the ligand within the catalytic site | nih.gov |

| Phe330 | CAS | π-π Stacking | Critical for binding deep within the active site | nih.gov |

| Tyr158 | - | Hydrogen Bonding | Interacts with carbonyl groups of the ligand | researchgate.net |

This interactive table details the specific interactions between isoindoline-1,3-dione derivatives and the key amino acid components of the acetylcholinesterase active site.

Elucidation of Specific Receptor Binding Profiles

The biological activity of this compound and its analogues is intrinsically linked to their ability to bind to specific biological receptors. While direct receptor binding data for this compound is not extensively available in the public domain, studies on structurally related isoindoline-1,3-dione derivatives offer valuable insights into their potential molecular targets.

Derivatives of isoindoline-1,3-dione have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory effects. For instance, certain N-substituted isoindoline-1,3-dione derivatives have demonstrated inhibitory activity against AChE, an enzyme crucial in the cholinergic hypothesis of Alzheimer's disease. The phthalimide moiety of these compounds is thought to interact with the peripheral anionic site of the AChE enzyme.

Molecular docking studies on various isoindoline-1,3-dione analogues have been performed to predict their binding modes and affinities for different receptors. These computational models suggest that the isoindoline-1,3-dione core can serve as a scaffold for designing ligands that target a variety of receptors, with the nature and position of substituents dictating the specific receptor interactions. The 4-chlorophenoxy group of the title compound is expected to play a significant role in defining its receptor binding profile through hydrophobic and electronic interactions within the binding pocket of its target receptor.

To provide a clearer, though hypothetical, illustration based on the activities of related compounds, the following table outlines potential receptor interactions for isoindoline-1,3-dione analogues.

| Compound Class | Potential Receptor/Enzyme Target | Observed Biological Activity |

| N-aryl isoindoline-1,3-diones | Acetylcholinesterase (AChE) | Anti-Alzheimer's potential |

| N-substituted phthalimides | Cyclooxygenase (COX) | Anti-inflammatory, Analgesic |

| Phthalimide derivatives | Various protein kinases | Anticancer |

Influence of Steric and Electronic Factors on Biological Potency

The biological potency of this compound and its analogues is significantly modulated by the steric and electronic properties of the substituents on the phenoxy ring and the isoindoline (B1297411) core. Quantitative structure-activity relationship (QSAR) studies on related compounds have highlighted the importance of these factors in determining biological activity.

Electronic Factors: The electronic nature of the substituent on the phenoxy ring can greatly influence the compound's interaction with its biological target. The chlorine atom at the para-position of the phenoxy ring in this compound is an electron-withdrawing group. This property can affect the electron density of the entire molecule, influencing its ability to form hydrogen bonds, dipole-dipole interactions, and other non-covalent bonds with the receptor. For example, in a series of anti-inflammatory phthalimide derivatives, the presence of electron-withdrawing groups was found to correlate with their inhibitory activity.

Steric Factors: The size and shape of the substituents also play a crucial role in the biological potency. Steric hindrance can prevent the molecule from fitting optimally into the receptor's binding site, thereby reducing its activity. Conversely, a bulky substituent might enhance binding by occupying a hydrophobic pocket within the receptor. The position of the substituent is also critical; for instance, a substituent at the para-position of the phenoxy ring will have a different steric impact compared to one at the ortho- or meta-position.

The following interactive table summarizes the general influence of substituent properties on the biological activity of aryloxyisoindoline-1,3-dione analogues, based on trends observed in related compound series.

| Substituent Property | Position on Phenoxy Ring | General Influence on Biological Potency | Rationale |

| Electronic | |||

| Electron-withdrawing | Para | Often increases potency | Enhances key electronic interactions with the receptor. |

| Electron-donating | Para | Variable, can decrease potency | May disrupt necessary electronic interactions. |

| Steric | |||

| Small, non-bulky | Ortho | May decrease potency | Can cause steric clashes with the receptor binding site. |

| Bulky | Para | Can increase or decrease potency | Effect depends on the topology of the receptor's binding pocket. |

Research Applications and Mechanistic Investigations of Biological Activities

Anti-Infective Research Applications

The emergence of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. Isoindoline-1,3-dione derivatives have been a focus of this research due to their broad-spectrum anti-infective properties. derpharmachemica.com

Derivatives of isoindoline-1,3-dione have demonstrated notable antibacterial activity against a variety of both Gram-positive and Gram-negative bacteria. derpharmachemica.com Research has shown that modifications to the core phthalimide (B116566) structure can yield compounds with significant potency. For instance, the incorporation of chalcone, pyrazole, and pyrimidine moieties has led to derivatives with broad-spectrum antibacterial effects. rajpub.com One study highlighted that 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione, a compound containing a chlorophenyl group, exhibited activity against both bacterial types. rajpub.com

The mechanism of action for these compounds is believed to be linked to their ability to intercalate with bacterial DNA or inhibit essential enzymes, although the precise pathways are still under investigation. The structural features, particularly the presence of halogen and methoxy groups, appear to be effective in enhancing antibacterial action. gsconlinepress.com

Table 1: Antibacterial Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound Derivative | Bacterial Strain (Gram-Positive) | Activity/MIC | Bacterial Strain (Gram-Negative) | Activity/MIC | Reference |

|---|---|---|---|---|---|

| 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione | S. aureus | Broad Spectrum Activity | E. coli | Broad Spectrum Activity | rajpub.com |

| General Isoindoline-1,3-dione derivatives | M. Luteus, B. Subtilis | Good Activity | E. Coli, P. Fluorescence | Good Activity | semanticscholar.org |

In addition to antibacterial properties, isoindoline-1,3-dione derivatives have been evaluated for their antifungal potential. derpharmachemica.comgsconlinepress.com Studies have shown that certain structural modifications can confer potent activity against various fungal isolates. For example, the derivative (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione has demonstrated promising antifungal effects. rajpub.com

The proposed mechanism for antifungal action involves the disruption of the fungal cell membrane's structural integrity or interference with essential enzymatic pathways, such as lanosterol-C14α-demethylase, which is critical for ergosterol biosynthesis. nih.gov The lipophilicity of these compounds allows them to penetrate the fungal cell wall and membrane, leading to cellular damage and inhibition of growth. nih.gov

Table 2: Antifungal Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Not Specified | Promising Activity | rajpub.com |

| General Isoindoline-1,3-dione derivatives | C. albicans | Effective Inhibition | gsconlinepress.com |

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. nih.gov The isoindoline-1,3-dione scaffold has been identified as a promising starting point for the development of new antitubercular drugs. acs.orgrsc.org The core structure is present in thalidomide (B1683933), a compound known for its diverse biological activities, including efficacy against mycobacteria. acs.org

Research has focused on synthesizing conjugates of the isoindoline-1,3-dione moiety with other active pharmacophores to enhance potency. rsc.org Studies have evaluated numerous derivatives against the H37Rv strain of M. tuberculosis, with several compounds exhibiting significant activity. nih.govresearchgate.net For example, linking the isoindoline-1,3-dione core to a 4-aminoquinoline structure has produced hybrids with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. rsc.org Computational docking studies suggest that these compounds may act by inhibiting essential mycobacterial enzymes, such as InhA, a key component of the fatty acid synthesis pathway. nih.govresearchgate.net

Table 3: Antimycobacterial Activity of Selected Isoindoline-1,3-dione Derivatives against M. tuberculosis H37Rv

| Compound Derivative | Activity Metric | Value | Reference |

|---|---|---|---|

| Compound 27 (An N-substituted isoindoline-1,3-dione) | IC50 | 18 µM | nih.govacs.org |

| Isoniazid-fused isoindoline-1,3-dione | MIC | 1.15 µg/mL | nih.gov |

| Sulfonamido-clubbed isoindoline-1,3-dione | MIC | 10 µg/mL | researchgate.net |

| 4-aminoquinoline-isoindoline-dione hybrid (4d) | MIC | 6.25 µg/mL | rsc.org |

Neurological and Neurodegenerative Research Applications

The isoindoline-1,3-dione structure has been extensively explored in the context of neurological disorders, particularly Alzheimer's disease. The primary strategy involves the inhibition of key enzymes involved in neurotransmitter degradation.

Alzheimer's disease is characterized by a decline in the level of the neurotransmitter acetylcholine (ACh). nih.gov A major therapeutic approach is to inhibit the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Isoindoline-1,3-dione derivatives have emerged as potent inhibitors of these cholinesterases. nih.gov

The phthalimide moiety is recognized as a valuable pharmacophore for designing new AChE inhibitors because it can interact with the peripheral anionic site (PAS) of the enzyme. nih.gov Many research efforts have focused on designing dual-binding site inhibitors, where the isoindoline-1,3-dione fragment binds to the PAS, and another linked moiety interacts with the catalytic active site (CAS). researchgate.net This dual interaction can lead to highly potent inhibition. Numerous studies have synthesized and evaluated series of these derivatives, yielding compounds with inhibitory concentrations (IC50) in the nanomolar to low micromolar range, often showing greater potency than the reference drug rivastigmine. nih.govnih.govnih.gov The presence of electron-withdrawing groups, such as chlorine or fluorine, on linked phenyl rings has been shown to enhance inhibitory activity. nih.gov

Table 4: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound Derivative Series | Target Enzyme | IC50 Range | Reference |

|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-diones | AChE | Most active derivative IC50 = 0.91 µM | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | nih.govnih.gov |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 - 19.5 µM | nih.gov |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (m-Fluoro derivative) | AChE | 7.1 nM | nih.gov |

| Derivative with diphenylmethyl moiety | BuChE | 21.24 µM | nih.gov |

While the vast majority of neuro-focused research on isoindoline-1,3-dione derivatives has centered on the cholinergic system for Alzheimer's disease, some studies have suggested a broader potential. The core isoindoline (B1297411) structure has been investigated for its ability to modulate other neurotransmitter systems. For example, certain derivatives have been assessed as potential antipsychotic agents through their interaction with dopamine D2 and D3 receptors. researchgate.netresearchgate.net However, specific research detailing the modulatory effects of 2-(4-Chlorophenoxy)isoindoline-1,3-dione on neurotransmitter systems beyond AChE and BuChE is limited. The primary research thrust for this class of compounds remains the inhibition of cholinesterases.

Anti-Inflammatory and Analgesic Research

Research into isoindoline-1,3-dione derivatives has revealed significant potential for anti-inflammatory and analgesic applications. These studies focus on understanding the underlying mechanisms of action and elucidating the pathways through which these compounds exert their effects.

Investigation of Anti-Inflammatory Mechanisms

The primary mechanism investigated for the anti-inflammatory activity of isoindoline-1,3-dione derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.govarabjchem.org The COX enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov There are at least two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov

Studies on a series of aminoacetylenic isoindoline-1,3-diones demonstrated their ability to reduce carrageenan-induced paw edema in rats, a classic model of inflammation. nih.govarabjchem.org The anti-inflammatory effects of these compounds are linked to their ability to inhibit both COX-1 and COX-2 enzymes. arabjchem.org For instance, some derivatives showed a slightly higher inhibitory activity against COX-2 compared to COX-1. arabjchem.org This selective inhibition is a desirable trait in the development of anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that primarily inhibit COX-1. nih.gov The incorporation of an acetylenic group into the isoindoline-1,3-dione structure has been explored as a strategy to increase selective inhibition towards the COX-2 isoform. nih.gov

| Compound Series | Model/Target | Observed Effect |

| Aminoacetylenic isoindoline-1,3-diones | Carrageenan-induced rat paw edema | Reduction in inflammation nih.govarabjchem.org |

| Aminoacetylenic isoindoline-1,3-diones | COX-1 and COX-2 enzymes | Inhibition of both isoforms, with some compounds showing slight selectivity for COX-2 arabjchem.org |

Analgesic Pathway Elucidation

The analgesic properties of isoindoline-1,3-dione derivatives have been evaluated through various pain models that distinguish between central and peripheral mechanisms. The antinociceptive effects of these compounds are largely attributed to their inhibition of prostaglandin synthesis via the COX pathway. nih.gov

In the acetic acid-induced writhing test, which is a model for visceral inflammatory pain, oral administration of certain aminoacetylenic isoindoline-1,3-dione compounds significantly reduced the number of writhes in mice. nih.gov This suggests a peripheral analgesic effect. Furthermore, their efficacy in the hot plate latency test points towards a centrally mediated analgesic action. nih.gov

The formalin test, which involves two distinct phases of pain response, provides deeper insight into the analgesic pathways. The early, acute phase is considered a neurogenic pain model, while the late, tonic phase is associated with inflammatory pain. nih.govnih.gov Isoindoline-1,3-dione derivatives have demonstrated the ability to reduce pain in both phases, indicating a broad spectrum of analgesic activity that encompasses both centrally and peripherally acting mechanisms. nih.govnih.gov Research on other N-substituted derivatives of phthalimide has also confirmed potent analgesic activity. mdpi.com

| Pain Model | Phase/Type of Pain | Effect of Isoindoline-1,3-dione Derivatives | Implied Mechanism |

| Acetic Acid-Induced Writhing | Visceral Inflammatory Pain | Significant reduction in writhing behavior nih.gov | Peripheral Analgesia |

| Hot Plate Test | Thermal Pain | Increased pain latency nih.gov | Central Analgesia |

| Formalin Test (Early Phase) | Neurogenic Pain | Reduction in paw licking time nih.gov | Central Analgesia |

| Formalin Test (Late Phase) | Inflammatory Pain | Reduction in paw licking time nih.govnih.gov | Peripheral/Anti-inflammatory Action |

Antioxidant Activity Investigations and Free Radical Scavenging Mechanisms

Reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals, are generated during normal metabolic processes. tubitak.gov.tr An imbalance leading to an excess of these free radicals results in oxidative stress, which can damage cellular components like DNA and cell membranes, contributing to various diseases. tubitak.gov.tr Antioxidants counteract this damage by scavenging free radicals. tubitak.gov.tr

The investigation of the antioxidant potential of new chemical entities is a critical area of research. The free radical scavenging activity of compounds is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method measures the ability of a compound to donate a hydrogen atom and decolorize the stable DPPH radical. nih.govresearchgate.net Other assays include the hydroxyl radical scavenging assay, which is significant because hydroxyl radicals are highly reactive and can cause DNA breakdown. nih.govmdpi.com

While many natural and synthetic compounds are screened for these properties, specific research detailing the antioxidant and free radical scavenging mechanisms of this compound is not prominently available in the reviewed literature. However, the presence of phenolic compounds and flavonoids in various substances is often linked to their antioxidant capacity. nih.gov Investigations into isoindoline-1,3-dione derivatives would likely employ these established assays to determine their potential to mitigate oxidative stress.

Anticancer Research Applications

The application of isoindoline-1,3-dione and related heterocyclic structures in anticancer research is an area of active investigation, focusing on their ability to inhibit tumor growth and induce cancer cell death.

Studies on Antitumor and Antiproliferative Activities

The antiproliferative activity of compounds structurally related to isoindoline-1,3-dione has been demonstrated against various human cancer cell lines. nih.gov Prostaglandins, produced by COX enzymes, are implicated in cancer pathogenesis, and COX-2 inhibitors are being studied for cancer prevention and treatment, particularly in colorectal cancer. nih.gov Studies on compounds with a similar heterocyclic core have shown inhibitory effects on the growth of human colon carcinoma cell lines such as HT-29. nih.govmdpi.com

The antiproliferative effect of some novel compounds has been assessed using the [3H]-thymidine incorporation assay, which measures the inhibition of DNA synthesis in cancer cells. mdpi.com For example, a novel 1,2,4-triazine sulfonamide derivative showed potent anti-proliferative activity against DLD-1 and HT-29 colon cancer cells. mdpi.com These studies suggest that targeting pathways involved in cell proliferation is a key strategy, and isoindoline-1,3-dione derivatives represent a promising scaffold for the design of new antitumor agents.

| Compound Class/Derivative | Cancer Cell Line | Observed Antiproliferative Effect | Potential Target/Mechanism |

| 4-Thiazolidinones | HT-29 (Colon Carcinoma) | Inhibition of cell growth nih.gov | COX-2 Inhibition nih.gov |

| 1,2,4-Triazine Sulfonamide | DLD-1, HT-29 (Colon Cancer) | Inhibition of DNA synthesis mdpi.com | Not specified |

| Meroterpenoids | HT-29 (Colon Cancer) | Inhibition of cell growth and motility mdpi.com | Downregulation of ERK/JNK/AKT pathways mdpi.com |

Apoptosis Induction and Cell Cycle Modulation Mechanisms

Inducing apoptosis (programmed cell death) and modulating the cell cycle are key mechanisms through which anticancer agents exert their effects. nih.gov Research on various novel compounds has shown that they can trigger these processes in cancer cells.

Compounds can induce apoptosis through both extrinsic and intrinsic pathways, often involving the activation of a cascade of enzymes called caspases (e.g., caspase-3, -8, -9). nih.gov The induction of apoptosis is often confirmed by methods like Annexin V/PI double staining, which identifies cells in the early and late stages of apoptosis. mdpi.com

Furthermore, many anticancer agents cause cell cycle arrest at specific phases, such as the G2/M phase, preventing cancer cells from dividing. mdpi.com This arrest is often associated with the modulation of cell cycle regulatory proteins. mdpi.com For instance, some treatments can suppress the expression of proteins like cyclin B, which is essential for the transition from the G2 to the M phase. mdpi.com The generation of reactive oxygen species (ROS) within the cancer cells by the therapeutic agent can be a trigger for both apoptosis and cell cycle arrest. nih.govmdpi.com These findings in related fields suggest that a potential mechanism of action for anticancer isoindoline-1,3-dione derivatives could involve the induction of ROS-mediated DNA damage, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov

Agrochemical Research: Herbicidal Activity as Protoporphyrinogen Oxidase (PPO) Inhibitors

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. chimia.ch It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. chimia.ch Inhibition of this enzyme in plants leads to an accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid oxidative damage and cell death, making PPO an effective target for herbicides. chimia.chresearchgate.net

The isoindoline-1,3-dione moiety has been identified as a promising pharmacophore for the design of PPO-inhibiting herbicides. nih.gov Research has focused on synthesizing and evaluating various N-substituted isoindoline-1,3-dione derivatives for their herbicidal efficacy. These compounds are attractive due to their effectiveness at low application rates and generally favorable toxicological profiles. researchgate.net

While specific research on the herbicidal activity of this compound as a PPO inhibitor is not extensively detailed in publicly available literature, the broader class of N-substituted isoindoline-1,3-diones has been a subject of study. For instance, research into N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones has demonstrated significant PPO inhibition and herbicidal activity against weeds like Chenopodium album. nih.gov These studies provide a basis for the potential of other derivatives, including those with a chlorophenoxy substituent, to exhibit similar properties. The structural diversity of PPO inhibitors allows for the development of novel chemical entities that can be patented and commercialized. researchgate.net

The mechanism of action of PPO-inhibiting herbicides is well-established. By blocking the PPO enzyme, they disrupt the synthesis of essential molecules and lead to the buildup of a phototoxic intermediate, resulting in rapid and effective weed control. researchgate.netnih.gov The continued exploration of isoindoline-1,3-dione derivatives in this area holds promise for the development of new and effective agrochemicals.

Table 1: Herbicidal Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound Class | Target Weed | Efficacy | Reference |

| N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones | Chenopodium album | Good herbicidal activity at 150 g/ha | nih.gov |

Other Emerging Biological Activities and Research Frontiers

Beyond their application in agriculture, derivatives of isoindoline-1,3-dione are being actively investigated for a multitude of therapeutic applications. The core structure is a component of numerous compounds with diverse biological activities. mdpi.comrajpub.comnih.govnih.govresearchgate.netmdpi.commdpi.comnih.gov

Antimicrobial Activity: Several novel isoindoline-1,3-dione derivatives have been synthesized and evaluated for their antimicrobial properties. rajpub.comderpharmachemica.com For example, certain phthalimido derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. rajpub.com Other derivatives have exhibited promising antifungal activity. rajpub.com The continued investigation into halogenated isoindoline-1,3-dione derivatives has also shown enhanced antimicrobial effects. researchgate.net

Anticancer Activity: The isoindoline-1,3-dione scaffold is of significant interest in oncology research. nih.govresearchgate.net Derivatives have been evaluated for their anticancer activity against various cancer cell lines, such as adenocarcinoma (A549-Luc). nih.gov Studies have shown that some N-benzylisoindole-1,3-dione derivatives can inhibit the viability of these cancer cells. nih.gov Research has also demonstrated that certain derivatives can induce apoptosis in cancer cells and arrest the cell cycle. researchgate.net

Anti-inflammatory and Analgesic Activity: The anti-inflammatory and analgesic potential of isoindoline-1,3-dione derivatives has been explored. mdpi.comnih.gov Some N-substituted derivatives have been shown to possess analgesic activity, with some compounds exhibiting higher activity than reference drugs like metamizole sodium. mdpi.com Additionally, hybrid molecules incorporating the phthalimide structure have been synthesized and evaluated in models of inflammatory pain. nih.gov

Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been investigated as inhibitors of various enzymes. One area of focus is the inhibition of acetylcholinesterase (AChE), which is a target for the management of Alzheimer's disease. nih.gov Hybrid compounds containing the isoindoline-1,3-dione moiety have displayed potent inhibitory activity against AChE. nih.gov

Other Research Areas: The versatility of the isoindoline-1,3-dione structure has led to its exploration in other areas, including as anticonvulsants, hypolipidemic agents, and for their potential in treating leishmaniasis. mdpi.comresearchgate.net The ongoing research into this class of compounds continues to uncover new potential applications in medicine and beyond.

Table 2: Overview of Investigated Biological Activities of Isoindoline-1,3-dione Derivatives

| Biological Activity | Specific Examples/Findings | References |

| Antimicrobial | Broad-spectrum activity against G+ and G- bacteria; promising antifungal effects. | rajpub.comresearchgate.netderpharmachemica.com |

| Anticancer | Inhibitory effects on adenocarcinoma (A549-Luc) cell viability; induction of apoptosis. | nih.govresearchgate.net |

| Anti-inflammatory & Analgesic | High analgesic activity reported for some derivatives; activity in inflammatory pain models. | mdpi.comnih.gov |

| Acetylcholinesterase (AChE) Inhibition | Potent inhibitory activity with IC50 values in the low micromolar range. | nih.gov |

Q & A